3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolopyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a chloro substituent and a piperidine-2,6-dione moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Formation of Piperidine-2,6-dione Moiety: This step involves the reaction of the intermediate with a suitable diketone, often under basic conditions to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KSR in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione moiety, used as an immunomodulatory drug.
Thalidomide: Another related compound with a similar core structure, known for its historical use and subsequent discovery of teratogenic effects.
Uniqueness
What sets 3-(4-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione apart is its unique combination of a pyrrolopyridine core with a chloro substituent and a piperidine-2,6-dione moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClN3O3 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
3-(4-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10ClN3O3/c13-10-7-5-16(12(19)6(7)3-4-14-10)8-1-2-9(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18) |
InChI Key |
HHROYGCPPBCPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CN=C3Cl |
Origin of Product |
United States |
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